molecular formula C17H15Cl4NO6 B3117303 5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid CAS No. 2227107-17-5

5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid

Cat. No. B3117303
CAS RN: 2227107-17-5
M. Wt: 471.1 g/mol
InChI Key: CPMVKJGZIMFCES-UHFFFAOYSA-N
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Description

The compound “5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid” has a CAS Number of 2227107-17-5 . It is used for research purposes .

Physical and Chemical Properties The molecular weight of this compound is 471.12 . The molecular formula is C17H15Cl4NO6 .

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic synthesis often explores the development of new compounds with potential applications in various domains, including materials science, medicinal chemistry, and analytical chemistry. For instance, the synthesis and characterization of metal-carbonyl complexes, such as those involving W(CO)5 complexes with certain carboxylic acids, highlight the interest in creating compounds with specific electronic and structural properties. These complexes have been studied for their potential as IR-detectable metal–carbonyl tracers for the amino function, displaying sharp, intense absorption bands and thermal stability. The exploration of such complexes underscores the scientific community's ongoing effort to develop novel materials with unique properties for potential use in spectroscopy, catalysis, and bioconjugation (Kowalski et al., 2009).

Molecular Interactions and Drug Development

The study of molecular interactions in solution is critical for understanding the behavior of chemical compounds in various solvents, which is essential for drug development and formulation. Research on the interactions of compounds in polar and non-polar solvents can provide insights into drug transmission and absorption, guiding the development of more effective pharmaceutical formulations. Ultrasonic studies, for instance, have been employed to investigate the solute-solvent interactions of certain compounds, offering valuable information on their thermo-acoustical properties and hinting at the presence of specific molecular interactions that could influence drug efficacy (Tekade et al., 2019).

Advanced Materials and Supramolecular Chemistry

The synthesis and characterization of complexes involving isophthalic acid and benzoic acid derivatives have been researched for their potential in creating advanced materials with novel properties. Such studies often focus on understanding the supramolecular structures of the synthesized complexes, which can exhibit interesting features like 1D molecular chains formed by intermolecular hydrogen bonds. These investigations are pivotal for advancing the field of supramolecular chemistry, with implications for materials science, nanotechnology, and the development of new catalysts (Liu et al., 2011).

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl4NO6/c1-17(2,3)28-7(23)5-4-6(16(26)27)22-14(24)8-9(15(22)25)11(19)13(21)12(20)10(8)18/h6H,4-5H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMVKJGZIMFCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl4NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid
Reactant of Route 3
5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid
Reactant of Route 4
Reactant of Route 4
5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid
Reactant of Route 5
5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid
Reactant of Route 6
Reactant of Route 6
5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid

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